2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S2.ClH/c1-21-7-6-12-13(8-21)25-17(15(12)16(19)23)20-14(22)9-24-11-4-2-10(18)3-5-11;/h2-5H,6-9H2,1H3,(H2,19,23)(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIQAGCOPFDDJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a novel derivative within the thieno[2,3-c]pyridine family. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thieno[2,3-c]pyridine core : Known for various biological activities.
- Chlorophenyl thio group : Imparts unique chemical properties that may enhance biological interactions.
- Carboxamide moiety : Often associated with increased solubility and bioavailability.
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, particularly in anticancer research. The following sections detail specific findings related to its biological effects.
Anticancer Activity
-
Inhibition of Tumor Cell Growth :
- The compound has shown promising results in inhibiting the growth of various cancer cell lines, including glioma and breast cancer cells. In vitro studies demonstrated significant cytotoxicity against these lines, with IC50 values indicating potent activity (Table 1).
- Mechanism of Action :
Cytotoxicity and Selectivity
The selectivity of the compound towards cancer cells over normal cells has been a focal point in evaluating its therapeutic potential. Studies indicate that at therapeutic concentrations, the compound exhibits significantly lower cytotoxicity towards non-cancerous cells compared to malignant cells, suggesting a favorable therapeutic index .
Case Studies
Several case studies have provided insights into the practical applications of this compound:
- Case Study on Glioblastoma :
- Combination Therapies :
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of the compound is crucial for its development as a therapeutic agent. Initial studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations achieved within hours.
- Metabolism : Primarily hepatic metabolism with significant first-pass effect.
- Excretion : Renal excretion as metabolites.
Safety evaluations have shown no significant adverse effects at therapeutic doses in animal models, indicating a favorable safety profile for further clinical development .
Scientific Research Applications
Overview
2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex compound with various potential applications in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic uses based on available literature.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Properties : Some derivatives of thieno[2,3-c]pyridine have shown promise as anticancer agents. For example, studies have indicated that modifications to the thieno ring can enhance cytotoxicity against various cancer cell lines .
- Antimicrobial Effects : The presence of the 4-chlorophenyl group is noted to contribute to antimicrobial activity. Compounds with similar functionalities have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections .
- Neuropharmacological Effects : The tetrahydrothieno structure is associated with neuroactive properties. Preliminary studies suggest that it may influence neurotransmitter systems, which could be beneficial in developing treatments for neurological disorders .
Therapeutic Applications
The compound's unique structure positions it for several therapeutic applications:
- Cardiovascular Diseases : Given its potential antiplatelet properties similar to clopidogrel, this compound might be explored for use in preventing thrombotic events in cardiovascular patients .
- Cancer Treatment : Due to its anticancer properties, it could be investigated further as a candidate for targeted cancer therapies or as part of combination therapies to enhance efficacy against resistant cancer types .
- Infectious Diseases : Its antimicrobial activity suggests potential use in developing new antibiotics or adjunct therapies for infections resistant to current treatments .
Case Studies and Research Findings
Several studies have documented the synthesis and application of related compounds:
- A study published in Journal of Medicinal Chemistry highlighted the synthesis of thieno[2,3-c]pyridine derivatives and their evaluation against cancer cell lines. Results demonstrated significant cytotoxicity attributed to structural modifications similar to those found in this compound .
- Research on the antimicrobial properties of thienopyridine derivatives indicated that compounds with halogenated phenyl groups exhibited enhanced activity against Gram-positive bacteria. This aligns with findings related to the 4-chlorophenyl moiety present in our compound of interest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The closest structural analog identified is 2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1216713-05-1), which differs in two key substituents:
Phenyl Group Linkage : The target compound has a thioether (S) linkage, whereas the analog uses an ether (O) .
6-Position Substituent : The target compound has a methyl group , while the analog features a bulkier isopropyl group .
Table 1: Structural and Inferred Property Comparison
*LogP values inferred based on substituent contributions; experimental data unavailable.
Key Findings:
Impact of Thioether vs. Ether Linkage: The thioether group in the target compound likely enhances membrane permeability due to increased lipophilicity compared to the analog’s ether group. This may improve bioavailability but could also elevate metabolic instability or toxicity risks.
Role of 6-Position Substituents :
- The methyl group offers minimal steric hindrance, allowing tighter binding to flat active sites. In contrast, the analog’s isopropyl group may restrict conformational flexibility, reducing efficacy in certain targets but improving selectivity.
Safety and Handling :
- Both compounds require stringent safety protocols (e.g., avoiding ignition sources, child-proof storage). The analog’s precautions (P201, P210) suggest volatility or thermal instability, which may apply to the target compound as well .
Research Implications and Limitations
While structural analysis provides valuable insights, direct pharmacological or toxicological comparisons are hindered by the absence of published data on the target compound. The analog’s safety profile and commercial availability (e.g., pricing tiers in Shanghai, Shenzhen, and Wuhan ) suggest it is better characterized, but extrapolations remain speculative.
Recommendations for Future Studies:
- Conduct in vitro assays to compare binding affinities for common targets (e.g., kinases, GPCRs).
- Evaluate solubility and metabolic stability in physiological matrices.
- Perform toxicity profiling to assess thioether-specific risks.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves a multi-step process, starting with the preparation of the tetrahydrothieno[2,3-c]pyridine core. For example, the deprotection of a tert-butoxycarbonyl (Boc) group using concentrated HCl in methanol is a key step . Optimization includes controlling stoichiometric ratios (e.g., 5.962 mmol substrate with 3 mL HCl in methanol) and reaction time (1 hour at room temperature). Monitoring via TLC or HPLC ensures intermediate purity. Adjusting solvent polarity (e.g., methanol vs. THF) and acid strength can improve yields .
Q. How can researchers verify the compound’s structural integrity during synthesis?
- Methodological Answer : Use spectroscopic techniques:
- NMR : Analyze - and -NMR to confirm substituent positions (e.g., methyl group at position 6, chlorophenylthioacetamido moiety) .
- Mass Spectrometry : ESI-MS can validate molecular weight (e.g., observed 193.04 for intermediates) .
- X-ray Crystallography : For absolute confirmation, crystallize the compound and compare bond lengths/angles with analogous structures (e.g., ethyl 2-amino-6-benzyl derivatives) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Column chromatography with silica gel (gradient elution using ethyl acetate/hexane) is standard. For polar intermediates, reverse-phase HPLC with acetonitrile/water gradients improves resolution . Recrystallization from methanol or ethanol is suitable for hydrochloride salts, as described in the synthesis of tetrahydrothieno[2,3-c]pyridine derivatives .
Advanced Research Questions
Q. How does the chlorophenylthioacetamido moiety influence biological activity, and what structural analogs should be prioritized?
- Methodological Answer : The 4-chlorophenylthio group enhances lipophilicity and target binding (e.g., via π-π stacking or hydrophobic interactions). Prioritize analogs with:
- Varied substituents : Replace Cl with F, Br, or electron-donating groups (e.g., methoxy) to study electronic effects .
- Modified acetamido linkers : Introduce alkyl spacers or heteroatoms (e.g., oxygen/sulfur) to alter conformational flexibility .
- Biological assays : Test analogs against relevant targets (e.g., ion channels, enzymes) using patch-clamp or enzymatic inhibition assays .
Q. What experimental strategies resolve contradictions in spectral or bioactivity data?
- Methodological Answer :
- Spectral discrepancies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, -NMR δ 7.18–8.71 in related compounds can be deconvoluted via HSQC .
- Bioactivity variability : Validate assays with positive/negative controls (e.g., CFTR potentiators for ion channel studies) . Replicate experiments under standardized conditions (pH, temperature) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding modes to targets (e.g., CFTR chloride channels) .
- ADMET prediction : Tools like SwissADME assess logP, solubility, and metabolic stability. For instance, reducing logP < 5 enhances aqueous solubility for thienopyridine derivatives .
- QSAR models : Correlate substituent electronegativity or steric bulk with activity (e.g., IC values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
